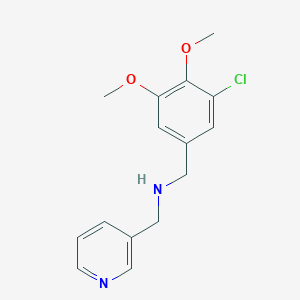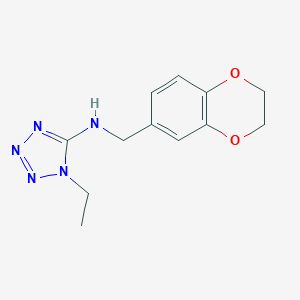
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. CP-55940 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and epilepsy.
Mecanismo De Acción
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that modulate various physiological processes, including pain perception, inflammation, and immune function. Upon binding to these receptors, N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine induces a conformational change that activates downstream signaling pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is its high potency and selectivity for the CB1 and CB2 receptors, making it a valuable tool for studying the molecular mechanisms of cannabinoid receptor activation. However, its potency also presents a limitation, as high concentrations of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine can lead to non-specific effects and toxicity. Additionally, the complex synthesis process and high cost of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine can limit its availability for research purposes.
Direcciones Futuras
Despite the challenges associated with the use of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine in research, there are several potential future directions for its application. One area of interest is the development of novel CB1 and CB2 receptor agonists with improved selectivity and reduced toxicity. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine and other cannabinoids have shown promise as potential therapeutic agents for the treatment of various diseases, including pain, inflammation, and epilepsy. Further research is needed to fully elucidate the therapeutic potential of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine and other cannabinoids, and to develop safe and effective cannabinoid-based therapies.
Métodos De Síntesis
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is synthesized through a multi-step process that involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde and 3-pyridylmethylamine in the presence of a reducing agent and a catalyst. The resulting intermediate is then subjected to further chemical reactions to yield the final product. The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is a complex and challenging process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has been widely used as a research tool in the field of cannabinoid pharmacology. It has been used to study the molecular mechanisms of cannabinoid receptor activation, as well as to investigate the physiological and behavioral effects of CB1 and CB2 receptor activation. N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has also been used in preclinical studies to evaluate its potential therapeutic efficacy in various disease models.
Propiedades
Fórmula molecular |
C15H17ClN2O2 |
|---|---|
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-14-7-12(6-13(16)15(14)20-2)10-18-9-11-4-3-5-17-8-11/h3-8,18H,9-10H2,1-2H3 |
Clave InChI |
ZHUARNUDBRFNAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)
